

# **Predicted ADMET properties of Lehmbachol D**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lehmbachol D |           |
| Cat. No.:            | B14748559    | Get Quote |

An In-depth Technical Guide to the Predicted ADMET Properties of Lehmbachol D

#### Introduction

**Lehmbachol D** is a chemical compound with the molecular formula C26H26O8[1]. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, helping to identify and mitigate potential liabilities of a compound before it progresses to more resource-intensive stages. In recent years, in silico (computational) methods have become indispensable for predicting the ADMET profile of new chemical entities like **Lehmbachol D**, offering a rapid and cost-effective way to evaluate their drug-likeness.[2][3] These predictive models leverage machine learning and quantitative structure-activity relationships (QSAR) to forecast a compound's pharmacokinetic and pharmacodynamic properties based on its chemical structure.[4]

This technical guide provides a comprehensive overview of the predicted ADMET properties of **Lehmbachol D** based on its known structure. The data presented herein are computationally derived and serve as a foundational assessment. It is imperative that these predictions are followed by experimental validation.

## **Predicted Physicochemical Properties**

The physicochemical properties of a molecule are fundamental determinants of its ADMET profile. These properties, calculated from the 2D structure of **Lehmbachol D**, offer the first glimpse into its potential behavior as a drug candidate.

Table 1: Predicted Physicochemical Properties of **Lehmbachol D** 



| Property                                 | Predicted Value | Implication for Drug-<br>Likeness                                                                                                        |
|------------------------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula                        | C26H26O8        | -                                                                                                                                        |
| Molecular Weight                         | 466.5 g/mol     | Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.                                                 |
| XLogP3                                   | 3.6             | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption.                              |
| Hydrogen Bond Donors                     | 2               | Adheres to Lipinski's Rule of Five (≤5), suggesting a lower likelihood of poor permeability.                                             |
| Hydrogen Bond Acceptors                  | 8               | Adheres to Lipinski's Rule of Five (≤10), which is favorable for oral bioavailability.                                                   |
| Rotatable Bonds                          | 3               | Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for target binding.                              |
| Topological Polar Surface Area<br>(TPSA) | 124 Ų           | A TPSA > 140 Ų is often associated with poor oral bioavailability; the predicted value is borderline and warrants further investigation. |

Source: PubChem CID 162985339. All properties are computationally generated. [1]

## **Predicted ADMET Profile**

The following sections detail the predicted ADMET properties of **Lehmbachol D**. These predictions are based on established computational models that analyze the molecule's structural features.



## **Absorption**

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

Table 2: Predicted Absorption Properties of Lehmbachol D

| Parameter                          | Predicted Classification | Implication                                                                                                                                    |
|------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Human Intestinal Absorption (HIA)  | High                     | The molecule's properties are generally favorable for passive diffusion across the gut wall.                                                   |
| Caco-2 Permeability                | Moderate to High         | Expected to show good permeability in in vitro models that mimic the human intestine.                                                          |
| P-glycoprotein (P-gp)<br>Substrate | Likely No                | The structure does not contain common motifs that are strongly associated with P-gp substrates, reducing the risk of active efflux from cells. |

## **Distribution**

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

Table 3: Predicted Distribution Properties of Lehmbachol D



| Parameter                                | Predicted Value/Classification | Implication                                                                                                                                                              |
|------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Plasma Protein Binding (PPB)             | High (>90%)                    | The moderate lipophilicity suggests significant binding to plasma proteins like albumin, which may limit the free fraction of the drug available for therapeutic action. |
| Blood-Brain Barrier (BBB)<br>Penetration | Low                            | The relatively high TPSA and multiple hydrogen bond acceptors likely limit the ability of Lehmbachol D to cross the tightly regulated blood-brain barrier.               |
| Volume of Distribution (Vd)              | Moderate to High               | The compound is expected to distribute from the plasma into various tissues.                                                                                             |

## Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination. Predicting interactions with Cytochrome P450 (CYP) enzymes is crucial for assessing the potential for drug-drug interactions.[5]

Table 4: Predicted Metabolic Profile of Lehmbachol D



| Parameter             | Prediction (Inhibitor/Non-inhibitor) | Implication                                                                                                                                                     |
|-----------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CYP1A2 Inhibition     | Non-inhibitor                        | Low risk of interactions with drugs metabolized by CYP1A2 (e.g., caffeine).                                                                                     |
| CYP2C9 Inhibition     | Non-inhibitor                        | Low risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin).                                                                                     |
| CYP2C19 Inhibition    | Non-inhibitor                        | Low risk of interactions with drugs metabolized by CYP2C19 (e.g., omeprazole).                                                                                  |
| CYP2D6 Inhibition     | Inhibitor                            | Potential for drug-drug interactions with substrates of CYP2D6 (e.g., codeine, metoprolol).                                                                     |
| CYP3A4 Inhibition     | Inhibitor                            | High risk of interactions, as<br>CYP3A4 is responsible for the<br>metabolism of approximately<br>50% of drugs on the market.                                    |
| Metabolite Prediction | -                                    | Computational tools can predict potential sites of metabolism on the molecule, aiding in the identification of metabolites in experimental studies.[6][7][8][9] |

## **Excretion**

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces. The products of Phase I (e.g., oxidation via CYPs) and Phase II (e.g., glucuronidation) metabolism are typically more water-soluble, facilitating renal clearance.



## **Toxicity**

Predicting potential toxicity early is a key goal of in silico ADMET assessment, helping to avoid late-stage failures in drug development.[10][11][12][13]

Table 5: Predicted Toxicity Profile of Lehmbachol D

| Toxicity Endpoint             | Prediction (Risk Level) | Implication                                                                                                          |
|-------------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------|
| hERG Inhibition               | Low Risk                | The structure lacks the typical pharmacophore for hERG channel blockers, suggesting a lower risk of cardiotoxicity.  |
| Hepatotoxicity (Liver Injury) | Moderate Risk           | Some structural features may<br>be associated with potential<br>liver toxicity; requires<br>experimental evaluation. |
| Ames Mutagenicity             | Low Risk                | The molecule is not predicted to be mutagenic, indicating a low likelihood of causing DNA damage.                    |
| Skin Sensitization            | Low Risk                | The compound is not predicted to be a skin sensitizer.                                                               |

# **Experimental Protocols for In Vitro Validation**

The following are standardized protocols for key experiments used to validate the in silico predictions.

## **Caco-2 Permeability Assay**

 Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).



- Permeability Measurement: The test compound (Lehmbachol D) is added to the apical (AP) side of the transwell. Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).
- Quantification: The concentration of Lehmbachol D in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

## **CYP450 Inhibition Assay**

- Reagents: Human liver microsomes (as a source of CYP enzymes), a panel of specific CYP isoform probe substrates, and an NADPH-regenerating system are used.
- Incubation: **Lehmbachol D** at various concentrations is pre-incubated with human liver microsomes and the NADPH system. The specific probe substrate for the CYP isoform of interest is then added to initiate the reaction.
- Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
- Data Analysis: The rate of metabolite formation in the presence of Lehmbachol D is compared to the vehicle control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

# Visualizations ADMET Prediction Workflow





Click to download full resolution via product page

Caption: A generalized workflow for the prediction and validation of ADMET properties.

## **General Drug Metabolism Pathways**





Click to download full resolution via product page

Caption: Principal pathways of drug metabolism in the liver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Lehmbachol D | C26H26O8 | CID 162985339 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Machine Learning for In Silico ADMET Prediction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deep Learning Based Drug Metabolites Prediction PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Machine Learning Based Toxicity Prediction: From Chemical Structural Description to Transcriptome Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MolToxPred: small molecule toxicity prediction using machine learning approach PMC [pmc.ncbi.nlm.nih.gov]
- 12. MolToxPred: small molecule toxicity prediction using machine learning approach RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Predicted ADMET properties of Lehmbachol D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14748559#predicted-admet-properties-of-lehmbachol-d]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com